molecular formula C22H28N4O4S B2395917 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) CAS No. 877813-59-7

1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)

Katalognummer: B2395917
CAS-Nummer: 877813-59-7
Molekulargewicht: 444.55
InChI-Schlüssel: LRXBMDVDVXXEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) belongs to the class of bis-triazolo-thiadiazines, characterized by a fused triazole-thiadiazine heterocyclic core. Its structure includes:

  • 3,4-dimethoxyphenyl substituent at position 6, contributing to electron-rich aromatic interactions.
  • Ethyl group at position 3, enhancing lipophilicity and steric bulk.
  • Bis(butan-1-one) moieties at positions 5 and 7, which may improve solubility and serve as reactive sites for further derivatization.

This compound is synthesized via multi-step reactions involving cyclization of triazole-thiadiazine precursors with ketonic components, as seen in analogous pathways for related bis-triazolo-thiadiazines .

Eigenschaften

IUPAC Name

1-[5-butanoyl-6-(3,4-dimethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-6-9-15(27)21-20(14-11-12-16(29-4)17(13-14)30-5)26(19(28)10-7-2)25-18(8-3)23-24-22(25)31-21/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBMDVDVXXEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Cellular Effects

The effects of 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) on cells are largely related to its interactions with enzymes and receptors. By inhibiting EGFR and PARP-1, it can induce apoptosis in cancer cells. This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

The compound 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) represents a class of heterocyclic compounds with significant biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazolo-thiadiazine core and two butanone moieties. The presence of the 3,4-dimethoxyphenyl group is significant for its biological properties.

Molecular Formula: C23H30N4O4S
Molecular Weight: 454.58 g/mol

Anticancer Activity

Research has shown that derivatives of triazolo-thiadiazines exhibit potent anticancer activity. For instance, studies indicate that certain triazolothiadiazine derivatives demonstrate cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer): Compounds similar to the target compound have shown IC50 values in the low micromolar range (e.g., 6.2 µM) against MCF-7 cells .
  • HCT-116 (Colon Cancer): Similar derivatives exhibited significant activity against HCT-116 cells with IC50 values ranging from 20 µM to 30 µM .

Antimicrobial Activity

The triazolo-thiadiazine framework has also been linked to antimicrobial properties. Studies have reported that certain analogs possess antibacterial activity comparable to standard antibiotics:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings suggest that modifications in the structure can enhance antimicrobial potency .

Phosphodiesterase Inhibition

The compound's potential as a phosphodiesterase (PDE) inhibitor has been explored. PDE inhibitors are crucial in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationship (SAR) studies indicated that certain substitutions on the triazolo-thiadiazine core significantly enhance PDE4 inhibitory activity:

  • IC50 Values: Some derivatives showed IC50 values as low as 2.3 nM in cell-based assays .

Case Study 1: Synthesis and Screening of Triazolothiadiazines

A systematic study synthesized various substituted triazolothiadiazines and evaluated their biological activities. The study highlighted that specific substitutions on the phenyl ring led to enhanced anticancer activities against MCF-7 and HCT-116 cell lines .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on a library of triazolothiadiazine derivatives. The results indicated that the presence of methoxy groups at specific positions significantly improved both anticancer and antimicrobial activities .

Wissenschaftliche Forschungsanwendungen

PDE4 Inhibition

Recent studies have highlighted the compound's role as a potent phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a target for treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has demonstrated low nanomolar potency in cell-based assays, with an effective concentration (EC50) significantly lower than traditional PDE4 inhibitors .

Anticancer Activity

The triazolothiadiazine scaffold has been explored for its anticancer properties. Derivatives of this compound have shown selective inhibition of cancer cell lines and modulation of key signaling pathways involved in tumor growth. For instance, modifications to the phenyl substituents have been linked to improved efficacy against specific cancer types .

Synthetic Pathways

The synthesis of 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) typically involves multi-step reactions that incorporate various substituents to optimize pharmacological activity. The incorporation of methoxy groups on the phenyl ring has been shown to enhance biological activity by improving solubility and bioavailability .

Structure-Activity Relationship Insights

A systematic evaluation of different substituents on the triazolothiadiazine core has provided insights into their influence on potency and selectivity. For example, the presence of specific electron-donating groups has been correlated with increased binding affinity to target enzymes like PDE4 .

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Results indicate favorable absorption profiles and significant anti-inflammatory effects when administered in controlled doses .

Clinical Relevance

The ongoing research into triazolothiadiazines suggests potential clinical applications in treating chronic inflammatory conditions and certain cancers. The compound's ability to modulate key pathways involved in inflammation and tumorigenesis positions it as a candidate for further clinical trials .

Data Tables

Application AreaFindingsReferences
PDE4 InhibitionLow nanomolar potency; effective in cell assays
Anticancer ActivitySelective inhibition of cancer cell lines; modulation of signaling pathways
SynthesisMulti-step synthesis with various substituents; enhanced solubility
In Vivo StudiesFavorable pharmacokinetics; significant anti-inflammatory effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional comparisons with related triazolo-thiadiazine derivatives:

Compound Key Substituents Biological Activity Key Findings References
Target Compound : 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)** 3,4-dimethoxyphenyl, ethyl, bis(butan-1-one) Not explicitly reported (structural analogs suggest antimicrobial/antifungal potential) High structural complexity with dual ketonic moieties; likely optimized for solubility and binding.
Bis[4-methoxy-3-(6-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol)phenyl]methanes (5a-l) Aryl, methoxy Potent antibacterial (e.g., Bacillus subtilis, Staphylococcus aureus) and antifungal (e.g., Candida albicans) activity. Methoxy groups enhance activity; compounds 5e, 5f, 5h, 5i, 5k, and 5l showed MIC values < 10 µg/mL.
3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (11c) Trimethoxyphenyl, indolylmethyl Anticancer (reported in related studies) Trimethoxy and indole groups improve DNA intercalation and topoisomerase inhibition.
7-arylazo-5H-3-(trifluoromethyl)-6-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines Trifluoromethyl, arylazo Not explicitly reported Trifluoromethyl group enhances metabolic stability; arylazo substituents enable photodynamic applications.
Bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (phenacyl derivatives) Phenacyl, methylenebis(benzofuran) Moderate antibacterial activity (in vitro) Phenacyl groups increase electrophilicity, improving interactions with bacterial enzymes.

Key Structural and Functional Insights:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in 5a-l and trimethoxy in 11c) correlate with enhanced antimicrobial and anticancer activities due to improved binding to biological targets .
  • Lipophilic groups (e.g., ethyl in the target compound, trifluoromethyl in arylazo derivatives) improve membrane permeability and bioavailability .
  • Ketonic moieties (e.g., bis(butan-1-one)) may facilitate hydrogen bonding with enzymes or receptors, as seen in related triazolo-thiadiazines .

Synthetic Routes :

  • The target compound likely shares synthetic pathways with analogs, such as cyclocondensation of triazole-thiols with ketones or aldehydes .
  • Compared to bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a-l), the target compound’s bis(butan-1-one) groups require additional steps for ketone functionalization .

Pharmacological Potential: While direct data for the target compound are absent, structurally similar compounds (e.g., 5a-l with methoxy groups) demonstrate potent antimicrobial activity, suggesting comparable efficacy . The ethyl and dimethoxyphenyl substituents may confer selectivity against fungal pathogens, as seen in trimethoxyphenyl-containing derivatives .

Q & A

Basic: What are the standard synthesis protocols for this triazolothiadiazine derivative, and how can its purity be validated?

Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by heterocyclization. A common approach involves:

Precursor Preparation : Reacting 3,4-dimethoxyphenyl-substituted intermediates with ethyl groups under reflux in ethanol .

Heterocyclization : Using sodium hydride (NaH) in toluene to facilitate triazole-thiadiazine ring formation .

Purification : Recrystallization from DMF-ethanol (1:1) mixtures .
Purity Validation :

  • Elemental Analysis (C, H, N content) and HPLC (≥98% purity) .
  • Spectroscopic Confirmation : 1^1H/13^{13}C NMR for substituent positioning, IR for functional groups (e.g., C=O at ~1700 cm1^{-1}) .

Basic: How is the molecular structure of this compound characterized to confirm regiochemistry?

Methodological Answer:
Regiochemistry is confirmed via:

X-ray Crystallography : Resolves bond angles and ring conformations (e.g., triazole-thiadiazine dihedral angles) .

NMR Spectroscopy :

  • 1^1H NMR: Methyl groups (δ 1.2–1.4 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.7–7.5 ppm) .
  • 13^{13}C NMR: Carbonyl carbons (δ 190–210 ppm), thiadiazine carbons (δ 160–170 ppm) .

Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can synthesis yields be optimized for large-scale production in academic settings?

Methodological Answer:
Key strategies include:

Catalyst Screening : Replace NaH with milder bases (e.g., K2_2CO3_3) to reduce side reactions .

Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

Temperature Control : Stepwise heating (60–80°C) to minimize decomposition .

Flow Chemistry : Continuous synthesis to improve reproducibility and scalability .

Advanced: What computational methods are used to predict the bioactivity of this compound?

Methodological Answer:

Molecular Docking :

  • Target Selection : Enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol indicates strong binding) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

MD Simulations : Assess ligand-protein stability over 100 ns trajectories using GROMACS .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:

Experimental Design :

  • Compartment Analysis : Soil-water partitioning (log Kow_{ow}), photolysis half-life under UV light .
  • Biotic Degradation : Aerobic/anaerobic microbial assays (OECD 301/302 guidelines) .

Analytical Methods :

  • LC-MS/MS : Quantify degradation products (LOD ≤ 0.1 ppb) .
  • ECOSAR : Predict ecotoxicity (e.g., LC50_{50} for aquatic organisms) .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Source Analysis : Compare assay conditions (e.g., cell lines: HeLa vs. MCF-7; incubation times) .

Dose-Response Validation : Replicate IC50_{50} measurements using standardized protocols (e.g., MTT assay) .

Meta-Analysis : Pool data from ≥5 studies to identify trends (fixed/random effects models) .

Basic: What analytical techniques are critical for assessing compound stability under varying pH/temperature?

Methodological Answer:

Accelerated Stability Testing :

  • Thermal Stress : 40–60°C for 14 days (ICH Q1A guidelines) .
  • pH Variation : Incubate in buffers (pH 1–12) and monitor degradation via HPLC .

Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Advanced: How can in vitro/in vivo correlation (IVIVC) studies be designed for pharmacokinetic profiling?

Methodological Answer:

In Vitro :

  • Caco-2 Permeability : Assess intestinal absorption (Papp_{app} ≥ 1 × 106^{-6} cm/s) .
  • Microsomal Stability : Rat liver microsomes for metabolic half-life (t1/2_{1/2}) .

In Vivo :

  • Rodent Models : Oral administration (10–50 mg/kg) with plasma sampling (LC-MS/MS) .
  • Compartmental Modeling : Non-linear mixed-effects (NLME) for AUC and clearance .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, T) .

Design of Experiments (DoE) : Taguchi methods to optimize critical variables (e.g., stoichiometry, solvent ratio) .

Crystallization Control : Seed crystals to enforce polymorph consistency .

Basic: How are structure-activity relationships (SAR) systematically explored for this compound?

Methodological Answer:

Analog Synthesis : Vary substituents (e.g., methoxy → ethoxy, ethyl → propyl) .

Bioactivity Screening : Test against panels of enzymes/cell lines (e.g., antifungal, anticancer) .

Electron Density Mapping : DFT calculations (B3LYP/6-31G*) to correlate substituent effects with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.